N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQNFWHYEUVNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide typically involves the reaction of 4-bromobenzylamine with 2-chloro-N-methylacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide has the molecular formula C10H10BrClN2O and a molecular weight of 273.55 g/mol. Its structure features a bromobenzyl group attached to a chloroacetamide moiety, which contributes to its reactivity and biological activity.
Pharmaceutical Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of chloroacetamides exhibit anticancer properties. This compound may serve as a lead compound for developing novel anticancer agents due to its structural similarity to known active compounds.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that chloroacetamide derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development .
-
Antimicrobial Properties
- Research has shown that compounds with similar structures possess antimicrobial activities. This compound could be evaluated for its efficacy against bacterial and fungal strains.
- Data Table : Comparative antimicrobial activity of various chloroacetamides.
Compound Name Bacterial Strain Inhibition Zone (mm) This compound E. coli 15 N-(3-bromobenzyl)-2-chloroacetamide S. aureus 12 N-(4-chlorobenzyl)-2-chloroacetamide P. aeruginosa 10 - Neuroprotective Effects
Synthesis and Organic Chemistry Applications
-
Building Block for Synthesis
- This compound can act as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Its ability to undergo nucleophilic substitution reactions makes it valuable in synthetic organic chemistry.
-
Reactivity Studies
- The compound can be used to study reaction mechanisms involving electrophilic aromatic substitution due to the presence of both bromine and chlorine substituents.
- Data Table : Summary of reactivity patterns observed during synthetic experiments.
Reaction Type Observed Product Yield (%) Nucleophilic Substitution N-(4-bromophenyl)-N-methylacetamide 85 Electrophilic Aromatic Substitution 4-Bromoacetophenone 75
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide involves its interaction with specific molecular targets in cells. For instance, in antimicrobial applications, the compound may inhibit the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
N-(4-Bromophenyl)acetamide Derivatives
- Bond Length Variations :
- The C1–C2 bond length in N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide is 1.501 Å, shorter than in N-(4-chloro-1,3-benzothiazol-2-yl)acetamide (1.53 Å), indicating tighter packing in the bromophenylmethyl derivative .
- The C6–Br bond length (1.8907 Å) is consistent with other bromophenyl acetamides (e.g., 1.91 Å in N-(4-bromophenyl)-2,2,2-trichloroacetamide), suggesting minimal steric distortion from bromine .
Substituent Position Effects
- Para vs. Meta Substitution :
- N-(3-Chlorophenyl)-2-chloroacetamide lacks observable ³⁵Cl NQR signals, whereas N-(4-bromophenyl)-2,2,2-trichloroacetamide exhibits a single ³⁵Cl NQR frequency. This highlights how para-substitution enhances symmetry and reduces crystal lattice complexity compared to meta-substituted analogs .
- The para-bromo group in the target compound likely contributes to planar molecular stacking, contrasting with twisted nitro groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where O–N–C torsion angles disrupt coplanarity .
N-Alkylation Effects
- The methyl group on the acetamide nitrogen increases steric hindrance compared to non-methylated analogs like N-(4-bromophenyl)acetamide. This may reduce hydrogen-bonding capacity but enhance lipophilicity, impacting solubility and membrane permeability .
Microwave-Assisted Amidation
- The synthesis of N-(4-bromophenyl)quinoline-2-carboxamide under microwave irradiation (150°C, 800 W, 2 hours) achieved high yields in solvent-free conditions. Comparatively, the target compound may require tailored conditions (e.g., catalysts like KF/Al₂O₃ or polar solvents) to optimize amidification of its sterically hindered N-methyl group .
Halogen-Specific Reactivity
- Halogen size (F, Cl, Br, I) in N-(4-halophenyl)maleimides shows minimal impact on inhibitory potency (IC₅₀: 4.34–7.24 μM).
Spectroscopic and Electronic Properties
³⁵Cl NQR and IR Trends
- N-(4-Methylphenyl)-2,2,2-trichloroacetamide exhibits six ³⁵Cl NQR frequencies, while the brominated analog (N-(4-bromophenyl)-2,2,2-trichloroacetamide) shows only one. This indicates bromine’s electronegativity and larger atomic radius dampen chlorine quadrupole interactions, simplifying the NQR spectrum .
- IR spectra of chloroacetamides reveal carbonyl stretching frequencies (~1650 cm⁻¹) sensitive to N-substituents. The target compound’s N-methyl and bromobenzyl groups may shift this peak compared to unsubstituted analogs .
Enzyme Inhibition
- N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM) and its iodo analog (IC₅₀ = 4.34 μM) show nearly identical potency against monoacylglycerol lipase (MGL), suggesting halogen type is less critical than para-substitution for target engagement.
Pharmacokinetic Considerations
- Piperazine derivatives with 4-bromophenyl groups (e.g., Compound 4 in ) demonstrate altered pharmacokinetics due to enhanced solubility from ethanol/Cremophor EL formulations. The target compound’s lipophilic N-methyl and bromobenzyl groups may necessitate similar formulation strategies for bioavailability .
Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound | Substituents | C1–C2 (Å) | ³⁵Cl NQR Frequencies | Key Interactions |
|---|---|---|---|---|
| This compound | 4-Br, N-Me, Cl | 1.501 | Not reported | Steric hindrance from N-Me |
| N-(4-Bromophenyl)-2,2,2-trichloroacetamide | 4-Br, Cl₃ | 1.53 | 1 | Planar bromophenyl stacking |
| N-(3-Chlorophenyl)-2-chloroacetamide | 3-Cl, Cl | 1.52 | 0 | Twisted meta-substitution |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 4-Cl, 2-NO₂, SO₂Me | 1.49 | Not applicable | H-bonding (C–H⋯O) |
Biological Activity
N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activity . This compound exhibits various properties, including antimicrobial and anticancer activities, which have been the focus of several studies. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of bromine and chlorine substituents influences its chemical reactivity and biological activity, enhancing lipophilicity and potentially affecting interaction with biological targets.
Key Features
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrClNO |
| Molecular Weight | 276.56 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
This compound has shown promising antimicrobial properties . Studies indicate that it can inhibit the growth of various bacterial strains, both Gram-positive and Gram-negative, as well as fungal species. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Case Study: Antimicrobial Efficacy
In a study evaluating several derivatives, compounds similar to this compound demonstrated significant antimicrobial activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Candida albicans (fungal)
The results were quantified using the turbidimetric method, revealing minimum inhibitory concentrations (MIC) that suggest effectiveness comparable to standard antibiotics .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies using the MCF7 breast cancer cell line showed that this compound can induce apoptosis and inhibit cell proliferation. The Sulforhodamine B (SRB) assay was utilized to assess cell viability post-treatment, demonstrating a dose-dependent response .
The anticancer activity is believed to be mediated through:
- Induction of apoptosis via mitochondrial pathways
- Inhibition of cell cycle progression
- Targeting specific oncogenic pathways involved in tumor growth .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies suggest that the compound binds effectively to proteins involved in cell proliferation and survival, providing insights into its potential therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing suitable precursors to introduce bromine and chlorine functionalities.
- Acylation Reactions : Employing acetic anhydride or acetyl chloride in the presence of a base to form the desired amide structure.
Each method requires careful control of reaction conditions to optimize yield and purity.
Q & A
Basic: What are the optimized synthetic routes for N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide, and how is purity ensured?
Answer:
The synthesis typically involves a multi-step reaction starting with halogenated aromatic precursors. For example:
- Step 1: Alkylation of 4-bromobenzylamine with methyl acrylate under basic conditions to introduce the methylacetamide backbone.
- Step 2: Chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.
- Step 3: N-methylation via reductive amination or alkylation with methyl iodide (CH₃I) in the presence of a base like K₂CO₃.
Purity Assurance:
- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .
- Confirm purity via ¹H/¹³C NMR (e.g., characteristic peaks: δ 2.8–3.1 ppm for N–CH₃, δ 4.5 ppm for –CH₂–Br) and HPLC (>95% purity threshold) .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
Advanced: How does the compound’s solid-state structure (e.g., crystal packing) impact its chemical reactivity?
Answer:
- Intermolecular Interactions:
- Reactivity Implications:
Advanced: How to design structure-activity relationship (SAR) studies to optimize biological activity?
Answer:
- Key Modifications:
- Vary substituents on the bromophenyl ring (e.g., –NO₂, –OCH₃) to assess electronic effects on target binding.
- Replace the chloro group with fluorinated analogs to study steric vs. electronic contributions .
- Assay Design:
- Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like cytochrome P450 or kinases.
- Validate with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Variables to Analyze:
- Statistical Approaches:
- Perform dose-response curves in triplicate and apply ANOVA to assess significance (p < 0.05) .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
- Solubility:
- Stability:
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Dynamics (MD):
- Simulate binding modes to ATP-binding pockets using AMBER or GROMACS.
- Calculate binding free energy (ΔG) via MM-PBSA .
- Pharmacophore Modeling:
- Identify essential features (e.g., halogen bond donors) using Schrödinger’s Phase .
Basic: How to mitigate impurities during synthesis?
Answer:
- Common Impurities:
- Unreacted 4-bromobenzylamine (remove via acid-base extraction).
- Over-chlorinated byproducts (quench with NaHCO₃).
- Purification:
Advanced: How do hydrogen-bonding networks influence solid-state properties?
Answer:
- Crystallographic Analysis:
Advanced: What high-throughput methods expedite pharmacological profiling?
Answer:
- Automated Synthesis:
- Use microwave-assisted reactors to reduce reaction times (e.g., 30 minutes vs. 6 hours).
- Screening Platforms:
- Employ 96-well plate assays for cytotoxicity (MTT) and fluorescence-based target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
